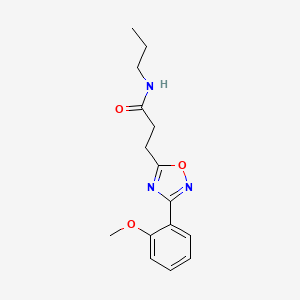
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide, also known as MPPO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. MPPO has been synthesized using various methods and has shown promising results in scientific studies.
Mechanism of Action
The mechanism of action of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neuroscience, this compound has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. In cancer research, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. In immunology, this compound has been shown to modulate the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory effects. In neuroscience, this compound has been shown to reduce oxidative stress and inflammation, which can contribute to the development of neurodegenerative diseases. In cancer research, this compound has been shown to induce apoptosis and inhibit cell growth, which can lead to the suppression of tumor growth. In immunology, this compound has been shown to reduce inflammation and modulate the immune response, which can have therapeutic implications for various immune-related diseases.
Advantages and Limitations for Lab Experiments
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, there are also limitations to using this compound, including its high cost and limited availability. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Future Directions
There are several future directions for research involving 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide, including its potential as a therapeutic agent for various diseases. In neuroscience, this compound could be studied further for its potential as a neuroprotective agent and its ability to reduce the damage caused by ischemic stroke. In cancer research, this compound could be studied further for its potential to inhibit tumor growth and induce apoptosis. In immunology, this compound could be studied further for its potential to modulate the immune response and reduce inflammation in various immune-related diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in scientific studies for its potential applications in various research fields. This compound has been synthesized using various methods and has been shown to have neuroprotective, anti-cancer, and immunomodulatory effects. While there are limitations to using this compound, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been synthesized using various methods, including the reaction of 2-methoxybenzohydrazide with propionyl chloride, followed by cyclization with thionyl chloride and propylamine. Another method involves the reaction of 2-methoxyphenylhydrazine with ethyl 2-bromoacetate, followed by cyclization with thionyl chloride and propylamine. The purity of the synthesized compound can be confirmed using spectroscopic techniques such as NMR and IR.
Scientific Research Applications
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been studied for its potential applications in various research fields, including neuroscience, cancer research, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and can reduce the damage caused by ischemic stroke. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In immunology, this compound has been shown to modulate the immune response and reduce inflammation.
properties
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-10-16-13(19)8-9-14-17-15(18-21-14)11-6-4-5-7-12(11)20-2/h4-7H,3,8-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAXAGIDIRCVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N'-(3-(allyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7701498.png)
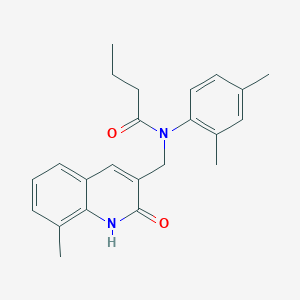
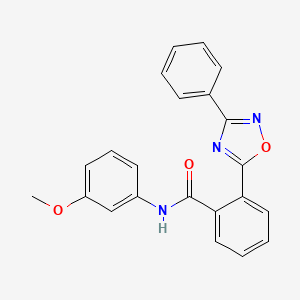

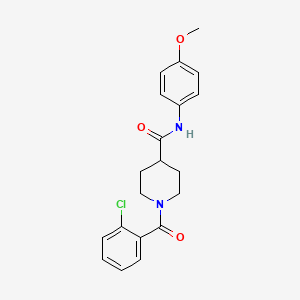

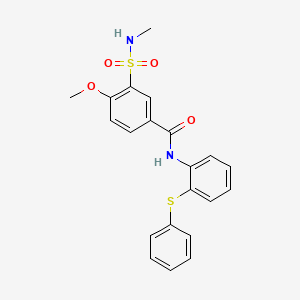


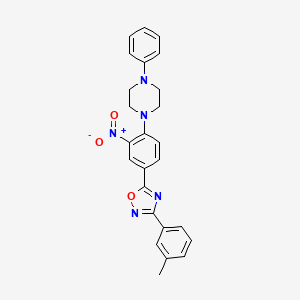

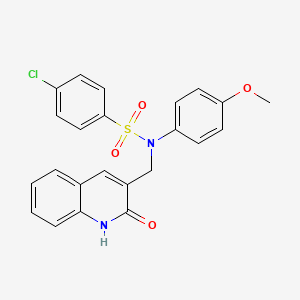

![3-methyl-5-oxo-N-[(pyridin-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701567.png)